GSK-J1 - 1373422-53-7

GSK-J1

Catalog Number: EVT-270341
CAS Number: 1373422-53-7
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK-J1 is a potent, selective, and cell-permeable inhibitor of histone demethylases, specifically targeting the Jumonji domain-containing protein (JMJD) family. [, , , , , , , , , , , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins around which DNA is wound, thereby influencing chromatin structure and gene transcription. [, , , , , , , , , , , , , , , , , , , , , ] GSK-J1's ability to inhibit these enzymes makes it a valuable tool for investigating the role of histone methylation in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , ]

GSK-J4

Compound Description: GSK-J4 is a potent and selective inhibitor of histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A) [, ]. It acts as a prodrug that is rapidly metabolized in vivo to its active form, GSK-J1 []. GSK-J4 has shown promising anti-tumor activities in preclinical models of various cancers, including leukemia, lymphoma, neuroblastoma, prostate cancer, gastric cancer, and DIPG [].

EPZ005687

Compound Description: EPZ005687 is a highly selective inhibitor of the histone methyltransferase EZH2 []. It effectively inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the repression of gene expression []. EPZ005687 has demonstrated promising results in preclinical studies for its potential use in cancer treatment.

Relevance: EPZ005687 acts on the opposing enzymatic activity to GSK-J1. While GSK-J1 inhibits the removal of methyl groups from H3K27me3 by targeting histone demethylases [, ], EPZ005687 blocks the addition of these methyl groups by inhibiting the histone methyltransferase EZH2 []. This contrasting mechanism highlights the importance of maintaining a balanced H3K27me3 level for proper cellular function.

3-Deazaneplanocin A (DZNep)

Compound Description: DZNep is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in regulating cellular methylation processes []. It indirectly inhibits histone methylation by interfering with the availability of S-adenosyl methionine, a crucial methyl donor required for histone methyltransferase activity.

Relevance: Although DZNep does not directly target histone demethylases like GSK-J1, it impacts histone methylation through a different mechanism []. By inhibiting S-adenosylhomocysteine hydrolase, DZNep reduces the availability of S-adenosyl methionine, ultimately influencing the activity of histone methyltransferases and thus the balance of histone methylation [].

JQ1+

Compound Description: JQ1+ is a potent and selective inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that recognize and bind to acetylated lysine residues on histones [, ]. By inhibiting BET proteins, JQ1+ disrupts the assembly of transcriptional complexes and modulates gene expression.

Relevance: While both JQ1+ and GSK-J1 target epigenetic mechanisms, they act on different stages of epigenetic regulation [, ]. GSK-J1 directly modulates histone methylation by inhibiting histone demethylases [, ], whereas JQ1+ disrupts downstream processes by inhibiting BET proteins that recognize acetylated histones, influencing gene transcription [, ].

LLY-507/ BAY-598

Compound Description: LLY-507 and BAY-598 are inhibitors of the histone methyltransferase SMYD2 []. Inhibition of SMYD2 disrupts histone methylation patterns and consequently affects gene expression.

Relevance: LLY-507 and BAY-598 target a different class of epigenetic writers compared to GSK-J1. While GSK-J1 inhibits the removal of methyl groups from histones by targeting histone demethylases [, ], LLY-507 and BAY-598 block the addition of methyl groups by inhibiting the histone methyltransferase SMYD2 []. This difference in target specificity highlights the diversity of epigenetic regulation.

UNC0638

Compound Description: UNC0638 is a selective inhibitor of the histone methyltransferase G9a []. It specifically targets G9a-mediated histone H3 lysine 9 dimethylation (H3K9me2), playing a role in gene silencing and heterochromatin formation.

Relevance: UNC0638 and GSK-J1 both target histone methylation but exhibit different specificities []. GSK-J1 focuses on histone demethylases, specifically JMJD3 and UTX, which regulate H3K27 methylation [, ]. In contrast, UNC0638 inhibits the histone methyltransferase G9a, specifically targeting H3K9 methylation []. This difference highlights the diverse roles of specific histone methylation marks in epigenetic regulation.

Overview

GSK-J1 is a small molecule inhibitor specifically targeting the Jumonji C domain-containing histone demethylase 3, also known as JMJD3. This compound has garnered significant attention in the field of epigenetics and inflammation due to its ability to modulate gene expression through histone methylation. GSK-J1 is classified as a histone lysine demethylase inhibitor, particularly affecting the trimethylation state of histone H3 at lysine 27 (H3K27me3), which is crucial for regulating inflammatory responses and various cellular processes.

Source and Classification

GSK-J1 was developed as part of ongoing research into inhibitors of histone demethylases, with specific emphasis on JMJD3. The compound is identified by its CAS number 1373422-53-7 and has been classified under various categories including organic chemistry, molecular biology, and pharmacology. It is recognized for its potential therapeutic applications in treating inflammatory diseases by modulating epigenetic mechanisms.

Synthesis Analysis

The synthesis of GSK-J1 involves several chemical reactions that allow for the formation of its active structure. While specific synthetic pathways are often proprietary or unpublished, general methods include:

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that contain hydroxamic acid moieties.
  2. Reagents and Catalysts: Various reagents, such as coupling agents and solvents (e.g., dimethyl sulfoxide), are employed to facilitate the formation of the desired product.
  3. Purification: After the reaction, GSK-J1 is purified using techniques like column chromatography to isolate the compound from unreacted materials and by-products.

Technical details regarding the exact synthetic pathway may vary depending on the specific research context or application being pursued.

Molecular Structure Analysis

GSK-J1 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C22H23N5O
  • Molecular Weight: 389.45 g/mol
  • Structure: The compound contains a hydroxamic acid group, which is crucial for its inhibitory activity against JMJD3. The presence of multiple nitrogen atoms in its structure contributes to its biological activity.

The structural configuration allows GSK-J1 to effectively bind to JMJD3, disrupting its function and altering gene expression patterns related to inflammation.

Chemical Reactions Analysis

GSK-J1 functions through specific chemical interactions with target enzymes:

  1. Inhibition Mechanism: GSK-J1 binds to the active site of JMJD3, preventing it from demethylating H3K27me3. This inhibition leads to an accumulation of trimethylated histones, which in turn affects gene transcription.
  2. Reactivity: The hydroxamic acid moiety in GSK-J1 plays a critical role in its reactivity with metal ions (such as iron) that are essential for the enzymatic activity of JMJD3.

These reactions underscore GSK-J1's role as a potent inhibitor within cellular contexts where JMJD3 is involved in inflammatory signaling pathways.

Mechanism of Action

The mechanism of action for GSK-J1 involves several key processes:

  • Targeting JMJD3: By inhibiting JMJD3, GSK-J1 alters the methylation status of histones associated with pro-inflammatory genes such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6.
  • Transcriptional Regulation: The inhibition leads to enhanced recruitment of repressive histone marks (H3K27me3) at gene promoters, thereby suppressing their transcription during inflammatory stimuli.
  • Cellular Impact: In experimental models, treatment with GSK-J1 has been shown to reduce inflammatory responses and cytokine production in various cell types, indicating its potential therapeutic applications in conditions characterized by excessive inflammation.
Physical and Chemical Properties Analysis

GSK-J1 exhibits several notable physical and chemical properties:

These properties are crucial for understanding how GSK-J1 can be effectively utilized in laboratory settings and potential clinical applications.

Applications

GSK-J1 has several scientific uses, particularly in research related to:

  • Inflammatory Diseases: Its ability to modulate inflammatory responses makes it a candidate for studying conditions like mastitis and other chronic inflammatory disorders.
  • Cancer Research: Given its role in epigenetic regulation, GSK-J1 is being investigated for its potential effects on tumor biology and treatment responses.
  • Epigenetic Studies: Researchers utilize GSK-J1 to explore the broader implications of histone methylation on gene expression patterns across various biological systems.

Properties

CAS Number

1373422-53-7

Product Name

GSK-J1

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

GSKJ1; GSKJ 1; GSKJ-1.

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.